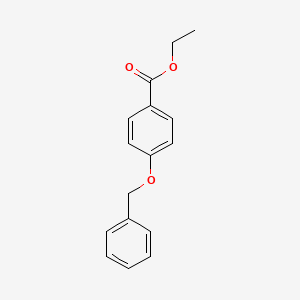

苯甲酸乙酯-4-(苯甲氧基)

概述

描述

Synthesis Analysis

Ethyl 4-(benzyloxy)benzoate and its derivatives are synthesized through various methods, including esterification and alcoholysis. One approach involves the esterification of benzoic acid and anhydrous ethanol, yielding a 65.2% outcome, while another method uses the alcoholysis of benzoyl chloride with anhydrous ethanol, resulting in a higher yield of 96.1% (Yang Feng-ling, 2010).

Molecular Structure Analysis

The molecular structure of ethyl 4-(benzyloxy)benzoate derivatives has been determined using single-crystal X-ray crystallography. These studies provide insights into the conformation and stacking of molecules, which are crucial for understanding their mesogenic behaviors and applications in liquid crystals (L. Lai et al., 2007).

Chemical Reactions and Properties

Ethyl 4-(benzyloxy)benzoate undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions enable the modification of its molecular structure to yield compounds with specific desired properties, such as anti-juvenile hormone activity, which has been studied in the context of inducing precocious metamorphosis in larvae (N. Fujita et al., 2005).

Physical Properties Analysis

The physical properties, such as phase transition temperatures and mesogenic behavior, are crucial for applications in materials science. Differential scanning calorimetry and polarizing optical microscopy have been employed to study these properties, revealing that specific derivatives exhibit liquid crystalline properties in a certain temperature range, which could be useful for applications in LCD and temperature sensing devices (Hasnain Mehmood et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 4-(benzyloxy)benzoate, such as reactivity and interaction with other molecules, are influenced by its molecular structure. Studies have shown that the compound and its derivatives can form hydrogen bonds and engage in various chemical reactions that modify its chemical behavior and potential applications (J. Portilla et al., 2007).

科学研究应用

1. 昆虫防治中的抗幼虫激素剂

苯甲酸乙酯-4-(苯甲氧基)及其各种衍生物因其作为抗幼虫激素 (JH) 剂的作用而被广泛研究。它诱导家蚕幼虫早熟变态,这是 JH 缺乏的明显迹象。这种作用被甲氧普烯等幼虫激素激动剂所抵消。例如,苯甲酸乙酯-4-(2-苄基己氧基)在低剂量下表现出诱导变态的高活性 (Kuwano 等,2008), (Ishiguro 等,2003), (Kaneko 等,2011)。

2. 在材料科学中的应用

在材料科学领域,苯甲酸乙酯-4-(苯甲氧基)衍生物已用于聚合物和单体的合成。例如,含有该化合物的氟化单体已被开发用于制造侧链液晶聚硅氧烷,展示热致多态性和单态特征 (Bracon 等,2000)。此外,含有苯甲酸乙酯-4-(苯甲氧基)的光异构化偶氮苯片段的二嵌段共聚物在光照下显示出胶束结构的可逆变化,展示了在光存储技术中的潜力 (Liu 和 Chiu,2010)。

3. 化学合成和晶体学

苯甲酸乙酯-4-(苯甲氧基)在化学合成和晶体学中也很重要。例如,它已被用于合成各种化合物,如苯甲酸乙酯-4-羟基[1-13C],这对于异位标记苯乙腈(用于染料木素合成)非常重要 (Oldfield 等,2007)。在晶体学中,其衍生物已被研究其超分子结构,揭示了氢键网络形成的见解 (Kohmoto 等,2009)。

安全和危害

属性

IUPAC Name |

ethyl 4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKJIWMQFEFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

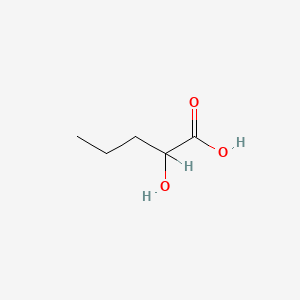

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204997 | |

| Record name | Ethyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(benzyloxy)benzoate | |

CAS RN |

56441-55-5 | |

| Record name | Ethyl 4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56441-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-benzyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoicacid](/img/structure/B1216635.png)